molecular formula C22H43Cl3OSi B8037897 11-Undecenyloxyundecyltrichlorosilane

11-Undecenyloxyundecyltrichlorosilane

Cat. No.: B8037897
M. Wt: 458.0 g/mol
InChI Key: IZONMIUYDXYKER-UHFFFAOYSA-N
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Description

11-Undecenyloxyundecyltrichlorosilane is a specialized organosilane compound characterized by a unique hybrid structure combining an undecyl chain, an ether linkage, and a terminal trichlorosilane group. Its molecular structure can be represented as: CH₂=CH-(CH₂)₉-O-(CH₂)₁₁-SiCl₃ This structure includes:

  • A terminal trichlorosilane group (–SiCl₃) for surface bonding.
  • An ether (–O–) bridge connecting an undecenyl group (11 carbons with a terminal double bond) to an undecyl chain (11 carbons).

The compound is primarily used in surface functionalization, nanotechnology, and polymer chemistry, where its dual reactivity (silane hydrolysis and alkene functionalization) enables versatile applications .

Properties

IUPAC Name

trichloro(11-undec-10-enoxyundecyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43Cl3OSi/c1-2-3-4-5-6-8-11-14-17-20-26-21-18-15-12-9-7-10-13-16-19-22-27(23,24)25/h2H,1,3-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZONMIUYDXYKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43Cl3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 11-Undecenyloxyundecyltrichlorosilane and analogous silanes:

Compound Name Molecular Formula Functional Groups Key Features References
11-Undecenyloxyundecyltrichlorosilane C₂₂H₄₁Cl₃OSi –SiCl₃, –O–, C=C Ether linkage allows polarity tuning; double bond enables post-modification
10-Undecenyltrichlorosilane C₁₁H₁₉Cl₃Si –SiCl₃, C=C Shorter chain (11C), no ether group; higher silane reactivity
Dodecyltrichlorosilane C₁₂H₂₅Cl₃Si –SiCl₃ Longer alkyl chain (12C); ideal for hydrophobic monolayers
Undecyltrichlorosilane C₁₁H₂₃Cl₃Si –SiCl₃ Simpler structure; lacks ether or double bonds
10-Undecenyltrimethoxysilane C₁₁H₂₂O₃Si –Si(OCH₃)₃, C=C Methoxy groups reduce hydrolysis rate; slower surface binding

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